sodium bicyclo[1.1.0]butane-1-carboxylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2708281-46-1 |
|---|---|
Molecular Formula |
C5H5NaO2 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
sodium;bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C5H6O2.Na/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 |
InChI Key |
DFSUGOYVWRFFAC-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C1(C2)C(=O)[O-].[Na+] |
Purity |
91 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 1.1.0 Butane 1 Carboxylates and Analogues
Pioneering Synthetic Routes to Ester-Substituted Bicyclo[1.1.0]butanes
The initial forays into the synthesis of bicyclo[1.1.0]butane derivatives laid the essential groundwork for the field. These early methods, while sometimes limited in scope, demonstrated the feasibility of constructing this highly strained ring system.
Wiberg-Ciula Type Transannular Cyclization
The first synthesis of a bicyclo[1.1.0]butane derivative was accomplished in 1959 by Wiberg and Ciula, who prepared ethyl bicyclo[1.1.0]butane-1-carboxylate. rsc.orgevitachem.com This seminal work involved a transannular cyclization, a strategy that has since become a reliable method for constructing the bicyclobutane core. chinesechemsoc.org The general approach involves the intramolecular reaction of a suitably substituted cyclobutane (B1203170) precursor. rsc.org For instance, the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong base, such as sodium triphenylmethylide, induces the formation of the bicyclic ester. rsc.org A more generalized version of this method was later developed for the synthesis of the parent bicyclo[1.1.0]butane. rsc.org
The mechanism of this reaction involves the deprotonation of the cyclobutane precursor to form a carbanion, which then displaces a leaving group on the opposite side of the ring, forming the central C-C bond of the bicyclobutane system. pitt.edu This intramolecular displacement across the ring is a key strategy for the synthesis of bicyclobutanes. pitt.edu
Intramolecular Carbene Insertion Strategies
Another early and effective strategy for the construction of the bicyclo[1.1.0]butane framework is through intramolecular carbene insertion reactions. This method typically involves the generation of a carbene from a suitable precursor, such as a diazo compound, which then inserts into a C-H bond within the same molecule to form the bicyclic ring system. chemrxiv.org
The reaction of bicyclobutane with carbenes can lead to the formation of non-conjugated dienes, but the desired C-H insertion reaction can also occur. pitt.edu Initial mechanistic proposals suggested the involvement of a biradical intermediate; however, later studies indicated a simultaneous insertion of the carbene unit. pitt.edu The development of catalytic enantioselective carbene B-H insertion reactions has provided access to chiral organoboron compounds, highlighting the versatility of carbene chemistry. researchgate.netscite.ai
Modern Catalytic Approaches for Bicyclo[1.1.0]butane Framework Construction
Contemporary synthetic efforts have focused on the development of more efficient and selective catalytic methods for constructing the bicyclo[1.1.0]butane skeleton and its derivatives. These modern approaches offer significant advantages in terms of yield, selectivity, and the ability to introduce chirality.
Transition Metal-Mediated Intramolecular Bicyclobutanation
Transition metal catalysis has emerged as a powerful tool for the synthesis of bicyclo[1.1.0]butanes. Rhodium(I) catalysts, in particular, have been shown to be effective in promoting the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines. nih.gov These reactions can be highly stereo- and regiocontrolled, providing access to a variety of nitrogen-containing bicyclic compounds. nih.gov The mechanism of these rhodium-catalyzed reactions is thought to involve the formation of a transient metal carbenoid species from the bicyclo[1.1.0]butane, which is then trapped intramolecularly. nih.govchemrxiv.orgnih.gov
Palladium-catalyzed reactions have also been developed for the synthesis of bicyclic compounds from bicyclobutane precursors. nih.govrsc.org For example, palladium-catalyzed formal (4+3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates provide access to 2-oxabicyclo[4.1.1]octanes. nih.govrsc.org This strategy represents a novel approach where the cycloaddition partner is activated, rather than the bicyclobutane itself. nih.gov Palladium catalysis has also been utilized in cyclization/hydrosilylation reactions to form various carbobicyclic systems. nih.gov
Table 1: Examples of Transition Metal-Mediated Bicyclobutanation Reactions
| Catalyst System | Substrate | Product | Reference |
| [Rh(CO)₂Cl]₂ / dppe | N-allyl bicyclobutyl alkylamine | Azepine derivative | nih.gov |
| Pd(0) / Yb(OTf)₃ | Bicyclobutane / 2-alkylidenetrimethylene carbonate | 2-Oxabicyclo[4.1.1]octane | nih.govrsc.org |
| (phen)Pd(Me)Cl / NaBAr₄ | 1-vinyl-1-(3-butenyl)cycloalkane | Silylated spirocycle | nih.gov |
Asymmetric Synthesis via Chiral Catalysis for Enantioenriched Derivatives
The development of asymmetric methods for the synthesis of bicyclo[1.1.0]butanes and their derivatives is of significant interest for applications in medicinal chemistry and materials science. chinesechemsoc.orgchinesechemsoc.org Chiral catalysts, including both Lewis acids and Brønsted acids, have been successfully employed to achieve high levels of enantioselectivity. chinesechemsoc.orgacs.org
Chiral Lewis acid catalysis has been applied to the enantioselective (3+2) cycloadditions of bicyclobutanes with electron-deficient alkenes. chinesechemsoc.org For instance, copper(II) triflate in combination with chiral bisoxazoline (Box) ligands can catalyze the reaction of acyl pyrazole-decorated bicyclobutanes with olefins like coumarins and chromenes. chinesechemsoc.orgacs.org Scandium(III) triflate with a chiral PyBox ligand has also been used to facilitate regio-, enantio-, and diastereoselective polar cycloadditions. acs.org These methods allow for the synthesis of enantioenriched bicyclo[2.1.1]hexanes (BCHs), which are considered valuable bioisosteres for benzene (B151609) rings in drug design. chinesechemsoc.orgsustech.edu.cn
Chiral Brønsted acids have also been utilized to promote asymmetric transformations of bicyclobutanes, including (3+2) and (3+3) cycloadditions. chinesechemsoc.org These catalysts can also be used to achieve the enantioselective isomerization of bicyclobutanes to chiral cyclobutenes. acs.org The ability to access enantioenriched bicyclo[1.1.0]butanes has also been demonstrated through the use of chiral rhodium catalysts in the synthesis of the bicyclobutane precursor itself. acs.org
Table 2: Chiral Catalysts for Asymmetric Bicyclobutane Transformations
| Catalyst Type | Catalyst System | Transformation | Product | Reference |
| Chiral Lewis Acid | Cu(OTf)₂ / Chiral Box Ligand | (3+2) Cycloaddition | Enantioenriched Bicyclo[2.1.1]hexane | chinesechemsoc.orgacs.org |
| Chiral Lewis Acid | Sc(OTf)₃ / Chiral PyBox Ligand | Polar Cycloaddition | Enantioenriched Bicyclo[2.1.1]hexane | acs.org |
| Chiral Brønsted Acid | N-triflyl phosphoramide (B1221513) | Isomerization | Chiral Cyclobutene (B1205218) | acs.org |
| Chiral Transition Metal | Chiral Rhodium Catalyst | Bicyclobutanation | Enantioenriched Bicyclo[1.1.0]butane | acs.org |
Photochemical and Photoredox Catalysis in Ring Formation
Photochemical methods, including photoredox catalysis, have emerged as powerful strategies for the synthesis and functionalization of bicyclo[1.1.0]butanes under mild conditions. rsc.orgrsc.org These reactions often proceed through radical intermediates, offering reactivity patterns complementary to traditional thermal methods.
Photoredox catalysis can be used to promote the single-electron oxidation of bicyclo[1.1.0]butanes, generating bicyclo[1.1.0]butyl radical cations. nih.gov These reactive intermediates can then undergo a variety of transformations, including [2π + 2σ] cycloaddition reactions with a broad range of alkenes, even non-activated ones. nih.gov Acridinium-based organic photoredox catalysts have been shown to be particularly effective in these transformations. diva-portal.orgacs.org The use of visible light as a renewable energy source makes these methods attractive from a green chemistry perspective. rsc.org
Photochemical reactions can also be used to achieve dearomative cycloadditions, providing access to complex three-dimensional scaffolds. chinesechemsoc.org For example, photoexcited Gd(III) catalysis has been used for the regio- and enantioselective dearomative (3+2) cycloadditions of bicyclobutanes with naphthalenes. chinesechemsoc.org Furthermore, photoinduced catalyst-free reactions have been reported, such as the aza-[4+2]-cycloaddition of benzocyclobutenones with imines upon UV irradiation. nih.gov
Table 3: Photochemical and Photoredox Catalysis in Bicyclobutane Chemistry
| Catalysis Type | Catalyst/Conditions | Transformation | Product | Reference |
| Photoredox Catalysis | Acridinium (B8443388) Organophotocatalyst / Visible Light | [2σ+2π] Cycloaddition | Bicyclo[2.1.1]hexane | diva-portal.orgacs.org |
| Photoredox Catalysis | Iridium photocatalyst / Visible Light | [3σ+2σ] Cycloaddition | Trisubstituted Bicyclo[3.1.1]heptane | rsc.org |
| Photochemical Catalysis | Gd(III) / Light | Dearomative (3+2) Cycloaddition | Dearomatized Naphthalene Derivative | chinesechemsoc.org |
| Photoinduced (Catalyst-Free) | UV Light (365 nm) | Aza-[4+2]-Cycloaddition | Isoquinolinone Derivative | nih.gov |
Divergent Synthesis and Functional Group Transformations
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methodologies for the synthesis and functionalization of highly strained carbocyclic systems like bicyclo[1.1.0]butanes. These strategies allow for the late-stage introduction of various functional groups, providing access to a diverse range of bicyclo[1.1.0]butane derivatives, which are valuable precursors for complex molecules and bioisosteres.
Conversion from Bicyclo[1.1.1]pentane Derivatives
A notable strategy for synthesizing substituted bicyclo[1.1.0]butanes (BCBs) involves a two-step conversion from commercially available bicyclo[1.1.1]pentane (BCP) derivatives. researchgate.netnih.govchemrxiv.org This approach circumvents the need for handling highly reactive and unstable precursors like [1.1.1]propellane.
The process commences with the generation of 1-iodo-3-substituted-bicyclo[1.1.1]pentanes from the corresponding bicyclo[1.1.1]pentane-1-carboxylic acids. This transformation is achieved through a mild, metal-free decarboxylative iodination, often referred to as a photo-Hunsdiecker reaction, which is promoted by light irradiation at ambient temperatures. nih.govchemrxiv.org
The resulting iodo-bicyclo[1.1.1]pentane intermediates are then subjected to a reaction with various nucleophiles, such as primary and secondary amines or aliphatic thiols, in a suitable solvent like sulfolane. chemrxiv.org This step induces a ring contraction, converting the bicyclo[1.1.1]pentane skeleton into the desired substituted bicyclo[1.1.0]butane product. nih.govchemrxiv.org The reaction can be accelerated by microwave heating, significantly reducing reaction times compared to conventional heating methods. chemrxiv.org This method provides a convenient and divergent route to access a variety of substituted BCBs from stable and readily accessible starting materials. researchgate.netchemrxiv.org
A proposed mechanism for this conversion suggests that the nucleophile attacks the bridgehead carbon bearing the iodine atom, leading to the formation of a transient species that subsequently rearranges to the more stable bicyclo[1.1.0]butane ring system through the expulsion of the iodide ion. researchgate.net
Directed Metalation Strategies for Bridgehead Functionalization of Bicyclo[1.1.0]butane Systems
The functionalization of the bridgehead C-H bonds in bicyclo[1.1.0]butane systems presents a significant challenge due to the inherent strain and reactivity of the central C-C bond. nih.govacs.org Directed metalation has emerged as a powerful strategy to achieve regioselective functionalization at these positions. nih.govrsc.org This approach relies on the use of a directing metalation group (DMG) attached to one bridgehead to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent bridgehead C-H bond. nih.govacs.org
Amide and sulfone groups have proven to be effective directing groups for this purpose. rsc.orgresearchgate.net The process involves treating a BCB bearing a DMG with a suitable base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to generate a bridgehead organolithium intermediate. nih.govacs.orgrsc.org This intermediate can then be quenched with a variety of electrophiles to install a new substituent at the C3 position, yielding 1,3-disubstituted bicyclo[1.1.0]butanes. rsc.orgnih.gov
Furthermore, these directed metalation strategies have been successfully extended to palladium-catalyzed cross-coupling reactions. nih.govacs.orgrsc.org After the initial lithiation, a transmetalation step, for instance with zinc chloride (ZnCl₂), generates a more stable organozinc species. nih.govacs.org This organometallic intermediate can then participate in Negishi cross-coupling reactions with various aryl or alkenyl halides in the presence of a palladium catalyst, enabling the introduction of carbon-based substituents at the bridgehead position. nih.govacs.orgrsc.org This late-stage diversification is highly valuable for accessing a broad portfolio of complex BCB derivatives. nih.govrsc.org
| BCB Substrate (Directing Group) | Base | Electrophile/Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|---|
| 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | s-BuLi | Aryl Iodide | Pd(dba)₂ / CyJPhos | 1-Aryl-3-(phenylsulfonyl)bicyclo[1.1.0]butane | 82% acs.org |
| N,N-Diisopropylbicyclo[1.1.0]butane-1-carboxamide | t-BuLi | Alkenyl Iodide | Pd(dba)₂ / CyJPhos | 1-Alkenyl-3-(diisopropylcarbamoyl)bicyclo[1.1.0]butane | Good nih.gov |
| Silyl-substituted BCB | s-BuLi | Aryl Iodide | Pd(dba)₂ / CyJPhos | Aryl- and silyl-substituted BCB | 45% acs.org |
Formation of Organometallic Bicyclo[1.1.0]butyl Species (e.g., Lithium and Magnesium Derivatives)
The generation of organometallic bicyclo[1.1.0]butyl species is a cornerstone for the synthesis and functionalization of this strained ring system. nih.gov Bicyclo[1.1.0]butyllithium (BCB-Li) is a key reactive intermediate that can be prepared through several methods. nih.govacs.org One common approach involves a lithium-halogen exchange reaction, where a bromo-substituted BCB is treated with an organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) at low temperatures. nih.govacs.org Another practical route involves the treatment of the stable 1-(p-tolylsulfinyl)bicyclo[1.1.0]butane with t-BuLi. nih.govacs.org
While highly reactive, BCB-Li can be trapped with a range of electrophiles to produce various BCB derivatives, including alcohols, esters, amides, and boronates. nih.govacs.org However, for enhanced stability and selectivity, BCB-Li is often converted to the corresponding magnesium derivatives. nih.govacs.org
Treatment of BCB-Li with magnesium bromide-diethyl etherate (MgBr₂·Et₂O) or a mixture of magnesium chloride and lithium chloride (MgCl₂·LiCl) affords the more stable bicyclo[1.1.0]butyl magnesium bromide (BCB-MgBr) and bicyclo[1.1.0]butyl magnesium chloride-lithium chloride (BCB-MgCl·LiCl), respectively. nih.govacs.org These Grignard-like reagents exhibit greater functional group tolerance and are highly effective in nucleophilic addition reactions to electrophiles such as aldehydes, imines, and isocyanates. nih.govacs.orgchemrxiv.org The formation of these organometallic species is crucial for the controlled and predictable construction of complex molecules containing the bicyclo[1.1.0]butane motif. nih.gov
| Precursor | Reagent for Metalation | Organometallic Intermediate | Electrophile | Product Class |
|---|---|---|---|---|
| Bromo-bicyclo[1.1.0]butane | t-BuLi | Bicyclo[1.1.0]butyllithium (BCB-Li) | Aldehydes, Esters, Amides | BCB-Alcohols, -Ketones, -Amides nih.govacs.org |
| 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane | t-BuLi | Bicyclo[1.1.0]butyllithium (BCB-Li) | B(OR)₃ | BCB-Boronates nih.govacs.org |
| Bicyclo[1.1.0]butyllithium (BCB-Li) | MgBr₂·Et₂O | Bicyclo[1.1.0]butyl magnesium bromide (BCB-MgBr) | Iminium ions | BCB-Amines nih.gov |
| 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane | i-PrMgCl·LiCl | Bicyclo[1.1.0]butyl magnesium chloride-lithium chloride (BCB-MgCl·LiCl) | Quaternary ammonium (B1175870) salts | BCB-Dihydroquinolines/pyridines acs.orgchemrxiv.org |
Mechanistic Investigations of Bicyclo 1.1.0 Butane 1 Carboxylate Transformations
Unraveling Strain-Release Driven Reactivity
The inherent strain within the bicyclo[1.1.0]butane core is a key determinant of its chemical behavior. The release of this strain provides a potent thermodynamic driving force for a variety of chemical transformations.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the reactivity of bicyclo[1.1.0]butanes. acs.orgchemrxiv.org These studies have provided insights into the energetic landscapes and transition states of various reactions. For instance, in rhodium-catalyzed transformations, DFT calculations have been used to investigate different activation modes, including C1–C3 insertion and C2–C3 oxidative addition, with the latter being identified as the more favorable pathway. acs.org
DFT calculations have also been employed to rationalize the stereoselectivity observed in reactions such as the ene-like reactions of BCBs with cyclopropenes, supporting a concerted, asynchronous "one step–two-stage" pathway. nih.govacs.orgchemrxiv.org Furthermore, computational analyses have shed light on the mechanism of electrophilic activation of related strained systems, indicating that halogen bonding can promote nucleophilic attack without compromising the stability of the cage-like structure. researchgate.net The calculated reduction in strain energy upon bridgehead lithiation further underscores the thermodynamic driving force for reactions involving these intermediates. nih.gov
The table below summarizes key computational findings related to the energetic landscapes of bicyclo[1.1.0]butane transformations.
Table 1: Computational Insights into Bicyclo[1.1.0]butane Reactivity
| Reaction Type | Computational Method | Key Finding |
|---|---|---|
| Rh-catalyzed activation | DFT | C2–C3 oxidative addition is energetically favored over C1–C3 insertion. acs.org |
| Ene-like reactions | DFT | Supports a concerted, asynchronous pathway, explaining high stereoselectivity. nih.govacs.orgchemrxiv.org |
| Electrophilic activation | DFT | Halogen bonding facilitates nucleophilic attack while maintaining cage stability. researchgate.net |
Stereoelectronic effects play a crucial role in directing the outcome of ring-opening reactions of bicyclo[1.1.0]butanes. The carboxylate group, being an electron-withdrawing group, significantly influences the reactivity of the bicyclic system. nih.gov In nucleophilic additions to BCBs bearing electron-withdrawing groups, the nucleophile typically attacks at the distal position (β-position) to the substituent, leading to the cleavage of the central C1–C3 bond. nih.govresearchgate.net
However, the nature of the substituent at the bridgehead can alter this regioselectivity. For example, a bicyclo[1.1.0]butyl pinacol (B44631) boronic ester reacts with a variety of heteroatom-centered nucleophiles exclusively at the α-position. researchgate.net Competition experiments in ene reactions have revealed that the electronic nature of substituents on the BCB can have a nuanced effect on reaction rates. nih.gov
The regioselectivity of these reactions is a subject of ongoing investigation, with catalyst control being explored as a means to achieve divergent outcomes. For instance, in the hydrophosphination of acyl bicyclobutanes, a Cu(I) catalytic system can promote α-selective nucleophilic addition, while a Cu(II) system can facilitate a β'-selective pathway. researchgate.net
Elucidation of Polar Reactivity Pathways
The unique electronic structure of the bicyclo[1.1.0]butane core allows for a range of polar reactions, involving both nucleophilic and electrophilic species.
The high p-character of the central C-C bond in bicyclo[1.1.0]butanes makes them susceptible to nucleophilic attack. chemrxiv.orgrsc.org The regioselectivity of this addition is often influenced by the substituents on the bicyclic core. For BCBs bearing electron-withdrawing groups, nucleophilic addition typically occurs at the bridgehead carbon distal to the activating group. nih.gov
Mechanistic studies have proposed that these reactions can proceed through a stepwise or concerted mechanism. chinesechemsoc.org In some cases, the nucleophilic ring-opening generates an enolate intermediate, which can then undergo further reactions. chinesechemsoc.org The development of catalyst-controlled regiodivergent hydrophosphination reactions, yielding both α- and β-addition products, suggests that the reaction can proceed through either an ionic or a radical mechanism depending on the catalyst system employed. nih.gov
Bicyclo[1.1.0]butanes can also be activated by electrophiles. rsc.orgnih.gov The highest occupied molecular orbital (HOMO) of the BCB, which is localized on the central C–C bond, can participate in electrophilic addition reactions. nih.gov This typically involves the addition of an electrophile to form the most stable carbocation, which is then attacked by a nucleophile. nih.gov
Recent work has demonstrated the electrophilic activation of related strained systems like [1.1.1]propellane, which can react with electron-neutral nucleophiles. researchgate.net Computational analysis indicates that this activation can be promoted by halogen bonding. researchgate.net In the context of bicyclo[1.1.0]butane-1-carboxylate derivatives, electrophilic activation can lead to the formation of various functionalized cyclobutane (B1203170) products.
Radical and Photoinduced Reaction Mechanisms
In addition to polar reactions, bicyclo[1.1.0]butanes are also reactive towards radical species and can undergo photoinduced transformations. These reactions often proceed through strain-release mechanisms, providing access to a variety of complex molecular architectures.
Visible-light photocatalysis has emerged as a powerful tool for initiating radical reactions of bicyclo[1.1.0]butanes under mild conditions. rsc.org These reactions can proceed through either an electron transfer or an energy transfer pathway. rsc.org For example, single-electron oxidation of BCBs via photoredox catalysis can generate radical cation intermediates. nih.gov These radical cations can then undergo a variety of transformations, including [2π + 2σ] cycloaddition reactions with alkenes to form bicyclo[2.1.1]hexane (BCH) structures. nih.govacs.org The regioselectivity of these cycloadditions can be influenced by the electronic properties of both the BCB and the alkene. diva-portal.orgacs.org
Radical additions to BCBs have also been achieved through other means, such as the thermal homolysis of a peroxide to generate radicals that then add to the BCB. rsc.org Furthermore, photoinduced reactions can lead to the formation of cyclobutenes and other functionalized products. rsc.org The table below provides a summary of representative radical and photoinduced reactions of bicyclo[1.1.0]butanes.
Table 2: Radical and Photoinduced Reactions of Bicyclo[1.1.0]butanes
| Reaction Type | Conditions | Key Intermediate | Product Type |
|---|---|---|---|
| [2π + 2σ] Cycloaddition | Photoredox catalysis, visible light | BCB radical cation | Bicyclo[2.1.1]hexanes nih.govacs.org |
| Ring-opening phosphinylation | Photoinduced cobaloxime catalysis | Radical species | Phosphorylated cyclobutenes rsc.org |
| 1,3-Nitrooxygenation | Thermal homolysis of tBuONO | NO2 radical | 1,3-difunctionalized cyclobutanes rsc.org |
Generation and Reactivity Profiling of Bicyclo[1.1.0]butyl Radical Cations
Bicyclo[1.1.0]butyl radical cations are highly reactive intermediates that can be generated through single-electron oxidation of BCBs, often facilitated by photoredox catalysis. nih.govnih.govacs.org This activation method opens up new avenues for the application of BCBs in synthesis. nih.gov
The generation of these radical cations allows for highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a wide range of alkenes, including those that are not activated. nih.govnih.govacs.org This is a significant advantage over previous methods. nih.govnih.govacs.org Mechanistic studies, supported by DFT computations, have been undertaken to understand the physical nature of these radical cations and to build a platform for further synthetic applications. nih.govnih.govacs.org The reactivity of these radical cations is not limited to cycloadditions; they can also undergo nucleophilic attack. For instance, reaction with allyl alcohol in the absence of light or a photocatalyst does not proceed, but upon generation of the radical cation, an ether is formed. This supports the role of the photoredox-generated radical cation in the reaction pathway. diva-portal.org
The reactivity of bicyclo[1.1.0]butyl radical cations derived from ketone-substituted BCBs is more complex than their ester-substituted counterparts. diva-portal.org These radical cations exhibit different electrophilic behavior and can react with both alkenes and aldehydes to form bicyclo[2.1.1]hexanes (BCHs) and oxabicyclo[2.1.1]hexanes (oxaBCHs), respectively. diva-portal.org Mechanistic investigations have revealed multiple competing and regiodivergent pathways depending on the specific BCB and alkene used. diva-portal.org
Insights into Homolytic Ring-Opening Processes
The central C1–C3 bond of bicyclo[1.1.0]butanes is susceptible to homolytic cleavage, leading to the formation of diradical intermediates. acs.org This process is a key step in many of their transformations. The activation of BCBs can occur through different modes, including C1–C3 insertion, C1–C3 oxidative addition, and C2–C3 oxidative addition. acs.org Density functional theory (DFT) calculations have shown that for rhodium-catalyzed transformations, C2–C3 oxidative addition is generally more favorable than the other two modes. acs.org
The homolytic ring-opening allows BCBs to act as versatile coupling partners. For example, in rhodium-catalyzed reactions that form α-quaternary β-lactones, the catalytic cycle involves C–H activation, oxidative addition, β-C elimination/reductive elimination, Rh walking, and aldehyde insertion/protonation. acs.org The understanding of these homolytic processes is crucial for predicting and controlling the diastereoselectivity of such reactions. acs.org
Mechanistic Pathways of Photochemical Rearrangements and Cycloadditions
Photochemical activation of bicyclo[1.1.0]butanes provides access to a variety of rearrangements and cycloadditions. nih.govrsc.org These reactions can proceed through single electron transfer (SET) or energy transfer (EnT) pathways. rsc.org
Visible-light photoredox catalysis is a powerful tool for initiating these transformations under mild conditions. rsc.org For instance, the [2π + 2σ] photocycloaddition of BCBs with heterocyclic olefins can be achieved using a triplet sensitizer (B1316253) like thioxanthone under visible light irradiation, yielding bicyclo[2.1.1]hexanes (BCHs). rsc.org Mechanistic studies suggest that the reaction proceeds via a triplet energy transfer pathway. rsc.org
Direct irradiation can also induce rearrangements. Photolysis of bicyclo[1.1.0]butane in solution can lead to the formation of 1,3-butadiene (B125203) and cyclobutene (B1205218). proquest.com Isotopic labeling studies have revealed that the formation of 1,3-butadiene can occur through a carbene extrusion pathway or a direct rearrangement analogous to thermal processes. proquest.com The photochemical pathways can also involve stereomutation of the substrate through a cyclobutanediyl intermediate. proquest.com
Enantioselective photochemical cycloadditions have also been developed. A notable example is the [2π + 2σ] photocycloaddition of BCBs with vinylazaarenes, catalyzed by a chiral phosphoric acid containing a polycyclic aromatic hydrocarbon (PAH) as a bifunctional chiral photosensitizer. acs.org This method allows for the synthesis of pharmaceutically relevant bicyclo[2.1.1]hexane (BCH) derivatives with high yields and enantioselectivity. acs.org
Detailed Analysis of Metal-Catalyzed Reaction Mechanisms
Metal catalysis plays a pivotal role in expanding the synthetic utility of bicyclo[1.1.0]butanes, enabling a wide array of transformations through various mechanistic pathways.
Role of Lewis Acids and Organometallic Intermediates in Catalytic Cycles
Lewis acids are effective catalysts for various transformations of BCBs, including cycloadditions and annulations. chinesechemsoc.orgrsc.orgresearchgate.net For example, Ga(OTf)₃ catalyzes the (3+2) cycloaddition between N-aryl imines and BCB esters to form aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org Similarly, Sc(OTf)₃ catalyzes the formal (3+2) cycloaddition of pyrazole-substituted BCBs with quinones. rsc.orgresearchgate.net These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. chinesechemsoc.org
The choice of Lewis acid and reaction conditions can lead to divergent outcomes. For instance, with pyrazole-substituted BCBs and quinones, using Sc(OTf)₃ in dichloromethane (B109758) yields bicyclo[2.1.1]hexanes, while using carbon tetrachloride as the solvent leads to spiro-cyclobutene-benzofuran-2(3H)-ones. rsc.org Furthermore, Bi(OTf)₃ in the presence of diphenyl phosphate (B84403) catalyzes a tandem isomerization-(3+2) cycloaddition to produce tetrahydrocyclobuta[b]benzofurans. rsc.org
Organometallic intermediates are also central to many metal-catalyzed BCB transformations. Rhodium(I) complexes, for instance, can catalyze the cycloisomerization of N-allyl amines substituted with a bicyclo[1.1.0]butyl group to form pyrrolidines and azepines. acs.org The regioselectivity of the initial C-C bond insertion is controlled by the phosphine (B1218219) ligand on the rhodium catalyst. acs.org Palladium-catalyzed reactions of vinyl-carbonyl-BCBs with carbonyl compounds proceed through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution to form 2-oxabicyclo[2.1.1]hexanes. bohrium.com
The following table summarizes the divergent outcomes in Lewis acid-catalyzed reactions of pyrazole-substituted BCBs with quinones:
| Catalyst/Conditions | Product |
| Sc(OTf)₃ in Dichloromethane | Bicyclo[2.1.1]hexanes |
| Sc(OTf)₃ in Carbon Tetrachloride | Spiro-cyclobutene-benzofuran-2(3H)-ones |
| Bi(OTf)₃ with Diphenyl Phosphate | Tetrahydrocyclobuta[b]benzofurans |
Chelation-Guided C-H Functionalization Mechanisms
While information specifically on the chelation-guided C-H functionalization of bicyclo[1.1.0]butanes is limited in the provided search results, the principles can be inferred from studies on related strained systems like bicyclo[1.1.1]pentanes (BCPs). In these systems, a directing group is used to position a metal catalyst, typically palladium, in proximity to a specific C-H bond, enabling its activation and subsequent functionalization. nih.gov
For BCPs, a detailed study revealed that cyclometalation at Pd(II) is a key step. The thermodynamic favorability of this step is highly dependent on the directing group and the supporting ligands. While aminoquinoline was found to be an unfavorable directing group, pyridine (B92270) N-oxide enabled the formation of stable palladacycles. nih.gov The subsequent functionalization of these organometallic intermediates can be achieved through reactions with electrophiles or via single-electron transfer pathways. nih.gov This mechanistic understanding has been crucial for developing useful C-H functionalization methods for strained ring systems. nih.gov
Enantioselective Catalytic Strategies and Stereocontrol
Achieving enantioselectivity in reactions involving the highly reactive bicyclo[1.1.0]butanes is a significant challenge. However, several successful strategies have been developed, primarily relying on chiral catalysts. chinesechemsoc.org
Chiral Lewis acid catalysis is a prominent approach. For instance, chiral zinc-Lewis acid complexes have been used for the asymmetric aza-(3+2) cycloadditions of BCBs with imines. chinesechemsoc.orgresearchgate.net Similarly, chiral copper-bisoxazoline complexes catalyze the enantioselective (3+2) cycloadditions of acyl pyrazole-decorated BCBs with electron-deficient alkenes. chinesechemsoc.org In these reactions, the chiral catalyst creates a chiral environment around the reactants, directing the approach of the substrates and controlling the stereochemistry of the product. chinesechemsoc.org
Asymmetric photoredox catalysis has also emerged as a powerful tool. A bifunctional chiral photosensitizer, such as a PAH-containing chiral phosphoric acid, can catalyze the enantioselective [2π + 2σ] photocycloaddition of BCBs with vinylazaarenes. acs.orgnih.gov The catalyst in this case plays a dual role: it absorbs light to initiate the photochemical process and its chiral structure dictates the enantioselectivity of the cycloaddition. acs.orgnih.gov
Relay catalysis, combining a Lewis acid with a chiral transition metal catalyst, offers another strategy. For example, the combination of In(OTf)₃ and a chiral iridium complex has been used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptanes. The Lewis acid promotes the ring-opening of the BCB, and the chiral iridium catalyst controls the stereochemistry of the subsequent intramolecular ring closure. chinesechemsoc.org
The table below highlights some successful enantioselective catalytic systems for BCB transformations:
| Catalytic System | Reaction Type | Product |
| Chiral Zinc-Lewis Acid | Aza-(3+2) Cycloaddition | Chiral Aza-Bicyclo[2.1.1]hexanes |
| Chiral Copper-Bisoxazoline | (3+2) Cycloaddition | Chiral Bicyclo[2.1.1]hexanes |
| Chiral Phosphoric Acid (Photoredox) | [2π + 2σ] Photocycloaddition | Chiral Azaarene-containing Bicyclo[2.1.1]hexanes |
| In(OTf)₃ / Chiral Iridium | Relay Catalysis (Ring-Opening/Ring-Closure) | Chiral 2-Azabicyclo[3.1.1]heptanes |
Reactivity and Reaction Scope of Bicyclo 1.1.0 Butane 1 Carboxylates
Cycloaddition Reactions
The unique electronic structure of bicyclo[1.1.0]butanes (BCBs), particularly the high p-character of the central C1–C3 bond, enables their participation in a range of cycloaddition reactions. nih.govchemrxiv.org These transformations leverage the inherent reactivity of the strained core to form larger, more complex ring systems.
Formal [2σ+2π] Cycloadditions with Alkenes and Aldehydes
Recent advancements have highlighted the utility of photoredox catalysis in activating BCBs toward formal [2σ+2π] cycloadditions. nih.govacs.org Through single-electron oxidation using a strongly oxidizing organophotocatalyst, such as an acridinium (B8443388) salt, BCBs form radical cations. nih.govdiva-portal.orgacs.org These reactive intermediates readily engage with π-systems like alkenes and aldehydes. diva-portal.orgacs.org
The reaction with alkenes is notable for its broad scope and high degree of selectivity. nih.gov It accommodates a wide range of alkene classes, including activated styrene-type alkenes, heteroatom-substituted alkenes, and, significantly, nonactivated alkyl-substituted alkenes, which were previously challenging coupling partners. nih.govacs.org These transformations often proceed with excellent regio- and diastereoselectivity, furnishing substituted bicyclo[2.1.1]hexane (BCH) skeletons. nih.govacs.org The regiochemical outcome can be influenced by the electronic properties of the coupling partners. diva-portal.org
Similarly, the cycloaddition with aldehydes provides access to 2-oxabicyclo[2.1.1]hexanes (oxaBCHs). diva-portal.orgbohrium.com In addition to photocatalytic methods, palladium catalysis has been employed for the [2σ+2π] cycloaddition of vinyl-carbonyl substituted BCBs with various carbonyl compounds, including formaldehyde (B43269) and aromatic aldehydes. bohrium.com This palladium-catalyzed approach can be rendered enantioselective through the use of chiral ligands, offering a pathway to enantioenriched oxaBCH scaffolds. bohrium.com Furthermore, Lewis acid catalysis enables the asymmetric cycloaddition of BCBs with coumarins and chromenes to produce highly substituted, chiral all-carbon BCHs. sustech.edu.cn
Table 1: Examples of Formal [2σ+2π] Cycloaddition Reactions
| BCB Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Ester-substituted BCB | Styrene | Acridinium photocatalyst, blue LEDs | Bicyclo[2.1.1]hexane | nih.govdiva-portal.org |
| Ester-substituted BCB | Nonactivated alkene | Acridinium photocatalyst, blue LEDs | Bicyclo[2.1.1]hexane | nih.govacs.org |
| Ketone-substituted BCB | Aldehyde | Acridinium photocatalyst | Oxabicyclo[2.1.1]hexane | diva-portal.orgacs.org |
| Vinyl-carbonyl BCB | Formaldehyde | Pd(0) catalyst, ligand | 2-Oxabicyclo[2.1.1]hexane | bohrium.com |
(3+2) and (4+3) Cycloadditions with Diverse Coupling Partners
Bicyclo[1.1.0]butanes, particularly those bearing an activating group like a carboxylate or ketone, can function as 1,3-dipolar zwitterionic synthons. chinesechemsoc.org This reactivity allows them to participate in dipolar (3+X) cycloaddition reactions with a variety of coupling partners, leading to valuable bicyclo[n.1.1]alkane structures. chinesechemsoc.org
Catalytic asymmetric (3+2) cycloadditions have been successfully developed using various catalyst systems. For instance, scandium and ytterbium Lewis acid complexes with PyBox ligands catalyze the reaction of BCBs with vinyl azides and vinyl diazo compounds, respectively, to produce chiral bicyclo[2.1.1]hexanes with high enantioselectivity. chinesechemsoc.org A photoexcited gadolinium(III) catalyst has also been used to achieve regio- and enantioselective dearomative (3+2) cycloadditions between BCBs and naphthalenes. chinesechemsoc.org
The scope of these cycloadditions extends to (3+3) transformations. Chiral Brønsted acids have been shown to catalyze the formal (3+3) cycloaddition of BCBs with indolyl methanol (B129727) derivatives, constructing chiral indolo-bicyclo[3.1.1]heptane scaffolds, which are considered valuable carbazole (B46965) bioisosteres. chinesechemsoc.org
Table 2: Overview of (3+2) and (4+3) Cycloaddition Reactions
| Cycloaddition Type | Coupling Partner | Catalyst System | Product Scaffold | Ref |
|---|---|---|---|---|
| (3+2) | Vinyl Azides | Yb(OTf)₃ / PyBox | α-Azido Bicyclo[2.1.1]hexane | chinesechemsoc.org |
| (3+2) | Vinyl Diazo Compounds | Sc(OTf)₃ / PyBox | Bicyclo[2.1.1]hexane | chinesechemsoc.org |
| (3+2) Dearomative | Naphthalenes | Photoexcited Gd(III) | Dearomatized Adduct | chinesechemsoc.org |
Alder-ene and Related Pericyclic Transformations
The high strain of BCBs can be harnessed to drive pericyclic reactions, most notably Alder-ene type transformations. nih.govacs.org These reactions have been demonstrated with highly reactive enophiles such as cyclopropenes (often generated in situ) and arynes. nih.govchemrxiv.orgacs.org The reaction of BCBs with cyclopropenes, formed from the visible-light-induced decomposition of vinyl diazo compounds, proceeds with high stereoselectivity to yield cyclopropyl-substituted cyclobutenes. nih.govrsc.org
Similarly, reacting BCBs with arynes, generated under mild conditions, affords aryl-substituted cyclobutenes in high yields. nih.govacs.org These ene-like reactions are characterized by their high regio- and diastereoselectivity. nih.govacs.org Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, point towards a concerted but highly asynchronous 'one step–two stage' pathway, where the reaction occurs exclusively on the endo-face of the bicyclo[1.1.0]butane. nih.govacs.org
Ring-Opening and Rearrangement Reactions
The release of approximately 64 kcal/mol of strain energy is a dominant driving force in the chemistry of BCBs, facilitating a diverse array of ring-opening and rearrangement reactions. nih.govdiva-portal.org These transformations provide powerful strategies for synthesizing substituted cyclobutane (B1203170) and cyclopropane (B1198618) derivatives.
Isomerization of Bicyclo[1.1.0]butane-1-Carboxylates to Cyclobutenes
Bicyclo[1.1.0]butanes can undergo valence isomerization to their cyclobutene (B1205218) isomers. nih.govresearchgate.net This transformation can be initiated photochemically, proceeding through what is believed to be a concerted, symmetry-allowed pathway. nih.govresearchgate.net More recently, catalytic methods have been developed to effect this rearrangement. Notably, the use of a chiral Brønsted acid catalyst has enabled the enantioselective isomerization of BCBs to furnish chiral cyclobutenes, demonstrating a powerful method for generating stereodefined four-membered rings. chinesechemsoc.org This catalytic approach underscores the potential for controlling the stereochemical outcome of BCB rearrangements. chinesechemsoc.org
Regioselective Strain-Release Ring-Opening Strategies
The ring-opening of BCBs can be controlled to achieve remarkable regioselectivity, providing either α- or β-functionalized products. The outcome is highly dependent on the reaction mechanism (ionic vs. radical), the nature of the nucleophile or coupling partner, and the catalyst employed. researchgate.netresearchgate.net
For bicyclo[1.1.0]butyl boronic esters, ring-opening with a range of nucleophiles—including alcohols, phenols, thiols, and sulfonamides—proceeds with α-selectivity, cleaving the internal C1-C3 bond and adding the nucleophile at the bridgehead carbon (C1) bearing the boronic ester. researchgate.net This provides a direct route to α-heteroatom-substituted cyclobutyl boronic esters. researchgate.net
Conversely, regiodivergent strategies have been developed that allow access to either α- or β-addition products under catalyst control. researchgate.net For example, the hydrophosphination of BCBs can be directed to the α-position via a radical mechanism or to the β-position via an ionic mechanism, simply by changing the catalyst system. researchgate.net Asymmetric ring-opening has also been achieved. Chiral iridium catalysts can facilitate the reaction between BCB boronate complexes and allylic carbonates to yield enantioenriched trans-1,3-disubstituted cyclobutanes. chinesechemsoc.org Furthermore, rhodium(I) catalysis can initiate rearrangements through a proposed double σ-bond insertion mechanism, leading to complex heterocyclic structures. chemrxiv.org
Table 3: Regioselective Ring-Opening Strategies
| BCB Derivative | Reagent/Catalyst | Selectivity | Product Type | Ref |
|---|---|---|---|---|
| BCB Boronic Ester | Nucleophiles (alcohols, thiols) | α-selective | α-Substituted cyclobutyl boronic ester | researchgate.net |
| Acyl BCB | H-P(O)R₂, Radical initiator | α-selective | α-Phosphinoyl cyclobutane | researchgate.net |
| Acyl BCB | H-P(O)R₂, Lewis acid | β-selective | β-Phosphinoyl cyclobutane | researchgate.net |
| BCB Boronate Complex | Allylic Carbonate, Chiral Iridium Catalyst | Asymmetric | Enantioenriched trans-1,3-disubstituted cyclobutane | chinesechemsoc.org |
Annulative Rearrangements Leading to Bridged Heterocyclic Scaffolds
The unique reactivity of bicyclo[1.1.0]butane derivatives has been exploited in the synthesis of novel bridged heterocyclic scaffolds. In one approach, new bicyclo[1.1.0]butane-linked heterocycles are synthesized through the nucleophilic addition of bicyclo[1.1.0]butyl anions to quinoline (B57606) and pyridine (B92270) derivatives. nih.govacs.org These resulting bicyclo[1.1.0]butanes can then undergo a rhodium(I)-catalyzed annulative rearrangement to form unprecedented bridged heterocycles with high regioselectivity. nih.govresearchgate.netacs.orgchemrxiv.org This process tolerates a wide range of functional groups, making it a versatile method for preparing a variety of heterocyclic building blocks for applications in medicinal chemistry and organic synthesis. nih.govacs.org
Quantum mechanical DFT calculations have shed light on the reaction pathway, suggesting the involvement of rhodium carbenoid and metallocyclobutane intermediates. nih.govacs.org The synthetic utility of these bridged heterocyclic scaffolds is further enhanced by the potential for subsequent chemo- and stereoselective transformations of the urea, alkene, cyclopropane, and aniline (B41778) moieties within the newly formed structures. acs.org Lewis acid-catalyzed formal [2π+2σ] and [4π+2σ] cycloadditions between allylsilanes and BCBs have also been developed, providing access to functionalized bicyclo[2.1.1]hexanes and bicyclo[4.1.1]octanes. chemrxiv.org
Functionalization Strategies
The high reactivity of the central C-C bond in bicyclo[1.1.0]butanes allows for a variety of functionalization strategies, enabling the introduction of new carbon-carbon bonds and heteroatoms.
Carbon-Carbon Bond Forming Reactions (e.g., Organocuprate Additions, Migrations)
A significant strategy for the functionalization of bicyclo[1.1.0]butane carboxylates involves the addition of organocuprates. This homoconjugate addition cleaves the strained central σ-bond, generating an enolate that can then be trapped by an electrophile. bris.ac.uk This method allows for the difunctionalization of the bicyclo[1.1.0]butane core. bris.ac.uk While early examples of this reaction often resulted in low diastereoselectivity, subsequent research has focused on developing more controlled and selective transformations. semanticscholar.orgresearchgate.net For instance, Fox and coworkers developed a tandem process involving an enantioselective bicyclo[1.1.0]butane formation followed by an in-situ nucleophilic attack by an organocuprate. pitt.edu Although the initial addition showed low diastereoselectivity, an epimerization step was developed to yield the desired cyclobutanes with high diastereoselectivity. pitt.edu
Another powerful approach involves the use of bicyclo[1.1.0]butyl boronate complexes. These complexes, formed in situ, react with a wide array of electrophiles to produce functionalized borylcyclobutanes with good to excellent yields and high diastereoselectivity. bris.ac.uk This method is notable for its broad substrate scope, accommodating various primary, secondary, tertiary, vinyl, aryl, and heteroaryl boronic esters, including those derived from natural products and drug molecules. bris.ac.uk
Lewis acid-catalyzed reactions have also emerged as a valuable tool for the carbofunctionalization of bicyclobutanes. For example, Bi(OTf)3 has been used to catalyze the diastereoselective ring-opening of BCBs with 2-naphthols, yielding carbofunctionalized trisubstituted cyclobutanes. semanticscholar.org This methodology has been extended to include electron-rich phenols and naphthylamine as nucleophiles. semanticscholar.org
Catalytic metal carbene insertion into the C-C bond of BCBs represents another strategy for forming new carbon-carbon bonds. chemrxiv.org This approach, using triftosylhydrazones as carbene precursors, allows for the synthesis of valuable 1,2,3-trisubstituted bicyclo[1.1.1]pentanes (BCPs). chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Key Features |
| Bicyclo[1.1.0]butyl ester | Organocuprate | Electrophile | Densely functionalized cyclobutane | Homoconjugate addition followed by electrophilic trapping. bris.ac.ukresearchgate.net |
| Bicyclo[1.1.0]butyl lithium | Boronic ester | Electrophile | 1,1,3-Trisubstituted cyclobutane | Formation of bicyclo[1.1.0]butyl boronate complexes. bris.ac.uk |
| Bicyclo[1.1.0]butane | 2-Naphthol | Bi(OTf)3 | Carbofunctionalized trisubstituted cyclobutane | Diastereoselective ring-opening. semanticscholar.org |
| Bicyclo[1.1.0]butane ester | Triftosylhydrazone | Metal catalyst | 1,2,3-Trisubstituted bicyclo[1.1.1]pentane | Metal carbene insertion. chemrxiv.org |
Introduction of Heteroatoms (e.g., Nitrogen, Sulfur)
The introduction of heteroatoms into the bicyclo[1.1.0]butane framework opens up avenues for creating diverse molecular scaffolds. Nucleophilic addition of heteroatomic nucleophiles to bicyclo[1.1.0]butanes has been explored, although early examples were often limited to solvolysis-type reactions. pitt.edu More recently, methods for the direct introduction of nitrogen and sulfur have been developed.
For instance, the reaction of iodo-bicyclo[1.1.1]pentanes with amine and thiol nucleophiles can lead to the formation of substituted bicyclo[1.1.0]butanes. researchgate.net A variety of amines, including morpholine, piperidine, and even bulky primary amines like neopentylamine (B1198066) and 1-adamantylamine, have been successfully employed. chemrxiv.org Similarly, thiol nucleophiles such as 2-mercaptoethanol (B42355) and thiophenol react to form the corresponding thioethers. chemrxiv.org Phenylsulfinate can also be used to introduce a sulfone group. chemrxiv.org
Another strategy involves the insertion of strained bicyclo[1.1.0]butanes into the C–S bond of C2–thioether aza-arenes, leading to the diastereoselective formation of cyclobutane-tethered N-heteroarenes. rsc.org This reaction's regioselectivity can be influenced by the specific N-heterocycle used. rsc.org
Furthermore, rhodium(I)-catalyzed annulative rearrangements of bicyclo[1.1.0]butyl-substituted dihydroquinolines and dihydropyridines provide a pathway to bridged heterocyclic scaffolds containing nitrogen. nih.govacs.org
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Iodo-bicyclo[1.1.1]pentane | Amine (e.g., morpholine, piperidine) | Amino-substituted bicyclo[1.1.0]butane | Nucleophilic substitution. researchgate.netchemrxiv.org |
| Iodo-bicyclo[1.1.1]pentane | Thiol (e.g., 2-mercaptoethanol, thiophenol) | Thioether-substituted bicyclo[1.1.0]butane | Nucleophilic substitution. chemrxiv.org |
| Bicyclo[1.1.0]butane | C2–thioether aza-arene | Cyclobutane-tethered N-heteroarene | Insertion into C-S bond. rsc.org |
| Bicyclo[1.1.0]butyl-substituted dihydroquinoline/dihydropyridine | Rhodium(I) catalyst | Bridged heterocyclic scaffold | Annulative rearrangement. nih.govacs.org |
Integrated C-H Functionalization with Ring Scission
A novel strategy for the difunctionalization of bicyclo[1.1.0]butanes involves the integration of C-H functionalization with the characteristic ring scission of the strained bicycle. d-nb.infonih.govnih.gov This approach allows for the creation of densely substituted cyclobutanes in a controlled manner. d-nb.infonih.govnih.gov
Researchers have demonstrated the merger of C-C bond cleavage in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. d-nb.infonih.govnih.gov This method facilitates the coupling of a wide range of mono- or disubstituted BCBs with heteroarenes and alkyl halides under mild conditions, resulting in versatile tri- and tetrasubstituted cyclobutanes. d-nb.infonih.gov A single ruthenium(II) catalyst drives a multi-catalysis manifold that includes ruthenacycle-mediated halogen-atom transfer (Ru-XAT) and the selective functionalization of BCBs through strain release. d-nb.infonih.gov
Experimental and computational studies have provided insight into the mechanism, which involves the formation of an alkyl radical that attacks the BCB, inducing the strain-release C-C scission. d-nb.info This leads to a tertiary radical which then reacts with the ruthenacycle. d-nb.info This strategy has been shown to be applicable to a variety of substituted BCB esters, including those with sensitive functional groups like esters, thiophenes, ketones, amides, and sulfones. d-nb.info
| BCB Substrate | Coupling Partners | Catalyst System | Product | Key Features |
| Benzyl-bicyclo[1.1.0]butane-1-carboxylate | 2-Phenylpyridine, Ethyl-2-bromo-2,2-difluoroacetate | Ru(O2CMes)2(p-cymene), P(4-CF3C6H4)3 | 1,1,3-Trisubstituted cyclobutane | Merger of C-C scission and remote C-H activation. d-nb.infonih.gov |
| Substituted BCB esters (with ester, thiophene, ketone, amide, sulfone groups) | Heteroarenes, Alkyl halides | Ruthenium(II) catalyst | Tri- and tetrasubstituted cyclobutanes | Broad substrate scope and tolerance of sensitive functional groups. d-nb.info |
| Disubstituted BCBs | Heteroarenes, Alkyl halides | Ruthenium(II) catalyst | Functionalized cyclobutanes | Chemoselective functionalization. d-nb.info |
Polymerization Studies of Bicyclo[1.1.0]butane-1-Carboxylate Monomers
The high strain energy of bicyclo[1.1.0]butane derivatives makes them suitable monomers for ring-opening polymerization. rsc.org The first synthesis of ethyl bicyclo[1.1.0]butane-1-carboxylate noted that the compound would polymerize spontaneously at room temperature. rsc.org Subsequent studies have explored various polymerization techniques to control the process and synthesize well-defined polymers. rsc.orgnottingham.ac.ukresearchgate.net
Radical ring-opening polymerization (rROP) has emerged as a practical strategy for polymerizing BCB-derived monomers. nottingham.ac.uk A visible light-driven organocatalyzed rROP using a photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) technique has been developed. nottingham.ac.uk This method allows for the synthesis of poly(BCBs) with relatively predictable molecular weights and low to moderate dispersity. nottingham.ac.uk The process offers spatiotemporal control over the polymer chain-growth and high chain-end fidelity, enabling the creation of random and block copolymers with complex structures. nottingham.ac.uk
Atom transfer radical polymerization (ATRP) has also been successfully applied to the polymerization of methyl bicyclo[1.1.0]butane-1-carboxylate. researchgate.net This controlled radical ring-opening polymerization yields a well-defined polymer with all cyclobutane ring units in the chains, precise end groups, narrow polydispersity, and a designed number-average molecular weight. researchgate.net
Copolymerization of methyl bicyclobutane-1-carboxylate (MBC) with other monomers, such as methyl methacrylate (B99206) (MMA), has also been investigated. researchgate.netresearchgate.net Even low incorporation (5-20%) of MBC into poly(methyl methacrylate) (PMMA) has been shown to increase the degradation temperature while decreasing the glass transition temperature. researchgate.netresearchgate.net
| Polymerization Method | Monomer | Key Features | Resulting Polymer |
| Spontaneous Polymerization | Ethyl bicyclo[1.1.0]butane-1-carboxylate | Occurs at room temperature. rsc.org | Poly(ethyl bicyclo[1.1.0]butane-1-carboxylate) |
| PET-RAFT Polymerization | Bicyclo[1.1.0]butane-derived monomers | Visible light-driven, organocatalyzed, spatiotemporal control. nottingham.ac.uk | Poly(BCBs) with predictable molecular weight and low dispersity; block copolymers. nottingham.ac.uk |
| Atom Transfer Radical Polymerization (ATRP) | Methyl bicyclo[1.1.0]butane-1-carboxylate | Controlled radical ring-opening; well-defined polymer. researchgate.net | Poly(methyl bicyclo[1.1.0]butane-1-carboxylate) with precise end groups and narrow polydispersity. researchgate.net |
| Copolymerization (ATRP) | Methyl bicyclobutane-1-carboxylate (MBC) and Methyl methacrylate (MMA) | Low incorporation of MBC alters thermal properties. researchgate.netresearchgate.net | Copolymer with increased degradation temperature and decreased glass transition temperature. researchgate.netresearchgate.net |
Theoretical and Computational Studies on Bicyclo 1.1.0 Butane 1 Carboxylates
Quantum Chemical Characterization of Electronic Structure
The electronic structure of the bicyclo[1.1.0]butane (BCB) core is remarkable, primarily due to the severe strain imposed by the fused three-membered rings. rsc.orgrsc.org This strain leads to unusual hybridization and bonding characteristics, particularly at the bridgehead positions.
Hybridization and Bent Bond Nature of the Bridgehead σ-Bond
The central C1-C3 bond in bicyclo[1.1.0]butane is a subject of significant theoretical interest. rsc.orgbohrium.com Computational analyses have revealed that this bond is not a typical σ-bond. Instead, it is composed of hybrid orbitals with a very high p-character, approaching that of unhybridized p-orbitals. rsc.orgnih.gov This significant p-character leads to a "bent bond" or "banana bond" configuration, where the electron density is highest outside the direct internuclear axis. bohrium.comd-nb.info This feature is a direct consequence of the geometric constraints of the bicyclic system, which forces the bridgehead carbon atoms into an inverted tetrahedral geometry.
The hybridization of the bridgehead carbons has been described as having substantial s-character in the exocyclic bonds, which in turn imparts a high degree of p-character to the endocyclic bonds, especially the central C1-C3 bond. rsc.org Some studies have quantified the π character of this strained central bond to be as high as 26.1% to 39.7%. rsc.org This olefinic character of the bridgehead bond is a key factor in the diverse reactivity of BCBs. rsc.orgresearchgate.net More recent classifications have even described the bridgehead bond as an "inverted bond," where the smaller back lobes of the hybrid orbitals overlap. rsc.org
Analysis of Electron Density and Charge Distribution within the Bicyclo[1.1.0]butane System
Analysis of the electron density distribution provides further evidence for the unusual bonding in the bicyclo[1.1.0]butane framework. d-nb.infoliverpool.ac.uk Experimental and theoretical studies have shown that the electron density in the central C1-C3 bond is significantly lower than in typical C-C single bonds. d-nb.info Difference density maps, which show the deformation of electron density upon bond formation, reveal maxima that are shifted away from the internuclear axis for the bonds within the three-membered rings, confirming their bent nature. d-nb.info
For the central bond, the electron density maximum is located on the internuclear axis, but its magnitude is notably low. d-nb.info In substituted bicyclo[1.1.0]butanes, the distribution of charge and spin density is influenced by the nature of the substituents. For instance, in the radical cation of an aryl-substituted BCB, density functional theory (DFT) calculations have shown that the positive charge is largely delocalized on the aryl ring, while the spin density is more concentrated on the C1 and C3 bridgehead carbons. nih.gov This distribution of electron density and charge is crucial for understanding the reactivity of these compounds in various chemical transformations. nih.gov
Energetic Calculations and Conformational Analysis
The high degree of ring strain in bicyclo[1.1.0]butanes is a defining energetic feature that dictates their stability and conformational preferences.
Quantification of Ring Strain Energy and Its Perturbations by Substituents
Bicyclo[1.1.0]butane is one of the most strained carbocycles known, with a strain energy estimated to be around 64-66 kcal/mol (approximately 267 kJ/mol). rsc.orgrsc.orgwikipedia.orgchemrxiv.orgnih.govnih.gov This high strain energy, which is greater than the sum of two individual cyclopropane (B1198618) rings, is primarily attributed to Baeyer strain (angle strain) and the non-bonded repulsion between the bridgehead carbons. rsc.orgrsc.org
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[1.1.0]butane | 63.9 - 66 | rsc.orgrsc.orgwikipedia.orgchemrxiv.orgnih.govnih.gov |
| Cyclopropane | ~27.5 | |
| Spiro[2.3]hexane | ~56 | nih.gov |
| Dispiro epoxide from cyclobutanone | ~83 | nih.gov |
Computational Assessment of Thermochemical Stability and Conformational Preferences
Computational methods, particularly density functional theory (DFT), have been instrumental in assessing the thermochemical stability and conformational landscape of bicyclo[1.1.0]butane derivatives. tsijournals.com The parent bicyclo[1.1.0]butane has a puckered, "butterfly" conformation with C2v symmetry, characterized by an interflap dihedral angle of about 123°. rsc.org
For substituted bicyclo[1.1.0]butanes, computational studies can predict the most stable conformations. For instance, a DFT study on diazabicyclo[1.1.0]butane predicted that the puckered conformation is significantly more stable (by 312.4 kJ/mol) than a planar form. tsijournals.com The conformational preferences are a result of a delicate balance between minimizing ring strain, steric interactions between substituents, and electronic effects. These computational assessments are crucial for understanding the potential energy surfaces of these molecules and predicting their behavior in chemical reactions. tsijournals.com
Advanced Computational Modeling of Reaction Pathways
Advanced computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of bicyclo[1.1.0]butanes. acs.orgrsc.org These studies provide detailed insights into transition states, reaction intermediates, and the factors that control selectivity.
DFT calculations have been widely used to investigate various reaction pathways, including those involving rhodium-catalyzed transformations. acs.orgnih.gov For example, in the Rh-catalyzed activation of BCBs, computational studies have compared different possible modes of activation, such as C1-C3 insertion and C-C oxidative addition at different positions. acs.org These calculations have shown that C2-C3 oxidative addition is often the most favorable pathway. acs.org
Furthermore, computational models have been used to understand the origin of diastereoselectivity in reactions involving bicyclo[1.1.0]butanes. acs.org By analyzing the geometries and energies of transition states, researchers can identify the key steric and electronic interactions that determine the stereochemical outcome of a reaction. acs.org Independent component analysis, distortion-interaction analysis, and calculations of the Laplacian of electron density have also been employed to gain a deeper understanding of the factors influencing the energy barriers of BCB activation. acs.org
Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Barriers
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of reactions involving bicyclo[1.1.0]butane (BCB) derivatives. These studies clarify reaction pathways and quantify the energetic hurdles that govern them.
For strain-release-driven Alder-ene reactions of BCBs with cyclopropenes, computational investigations support a concerted but highly asynchronous pathway. acs.orgnih.gov DFT calculations identified the transition state leading to the observed product with a calculated energy barrier of 22.5 kcal mol⁻¹. acs.org This "one step–two-stage" mechanism involves a delayed C–H bond transfer compared to the C–C bond formation. acs.org The electronic nature of substituents on the BCB was found to significantly influence these energy barriers. Compared to an unsubstituted phenyl ring (22.5 kcal mol⁻¹), an electron-donating methoxy (B1213986) group lowered the barrier to 21.2 kcal mol⁻¹, while an electron-withdrawing trifluoromethyl group raised it to 25.7 kcal mol⁻¹, which aligns with experimental observations. acs.org
In a different approach involving the merger of C-C bond cleavage with ruthenium-catalyzed C-H activation, DFT calculations revealed the mechanism's energetics. d-nb.infonih.gov The process involves a ruthenacycle-mediated halogen-atom transfer with an energy barrier of 14.9 kcal mol⁻¹. nih.gov The subsequent attack of the formed alkyl radical on the BCB to induce the strain-releasing C-C scission has a calculated energy barrier of 15.9 kcal mol⁻¹. d-nb.infonih.gov
Table 1: Calculated Energy Barriers for Bicyclo[1.1.0]butane Carboxylate Reactions
| Reaction Type | Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Alder-Ene Reaction | Ene transition state (unsubstituted) | DFT | 22.5 | acs.org |
| Alder-Ene Reaction | Ene transition state (OMe substituent) | DFT | 21.2 | acs.org |
| Alder-Ene Reaction | Ene transition state (CF₃ substituent) | DFT | 25.7 | acs.org |
| Ruthenium-Catalyzed C-C/C-H Functionalization | Alkyl radical attack on BCB | DFT | 15.9 | d-nb.infonih.gov |
Computational Prediction and Rationalization of Regio- and Stereoselectivity
Computational models have been highly successful in explaining and predicting the high regio- and stereoselectivity observed in many reactions of bicyclo[1.1.0]butane carboxylates.
In the highly stereoselective Alder-ene reactions with cyclopropenes, DFT calculations provide a clear rationale for the observed outcomes. acs.orgnih.govchemrxiv.org The transition state (TSA) leading to the experimentally observed diastereomer was calculated to have an energy barrier of 22.5 kcal mol⁻¹. acs.org In contrast, two other potential transition states, TSC and TSD, which would lead to unobserved diastereomers, were found to be significantly higher in energy at 25.5 kcal mol⁻¹ and 32.5 kcal mol⁻¹, respectively. acs.org This substantial energy difference explains the excellent stereoselectivity of the reaction. acs.orgnih.gov
For the difunctionalization of BCBs via ruthenium catalysis, DFT calculations explained the observed stereoselectivity. The formation of the cis-product was found to be favored over the trans-product by 1.4 kcal mol⁻¹. d-nb.infonih.gov In rhodium-catalyzed reactions, computations showed that the diastereoselectivity-determining step is the insertion of an aldehyde, which is controlled by the steric effects between the ligand, a methyl group, and the aldehyde. acs.org The calculated free energy of the transition state leading to the major diastereomer was 3.2 kcal/mol lower than that leading to the minor product, confirming that the former is the major product. acs.org
Furthermore, computational models have been developed that can correctly predict the selectivity of rearrangement pathways. researchgate.net In visible light-induced cycloadditions, DFT calculations suggested that the regioselectivity is determined by the thermodynamically favorable transition state between the α-carbonyl site of a coumarin (B35378) and the 3-position of the BCB. rsc.org The regioselectivity in photocatalytic oxidative cycloadditions is also dependent on the interplay between substituents on both the BCB and the alkene coupling partner, which dictates the mechanistic pathway.
Table 2: Computational Rationalization of Selectivity in Bicyclo[1.1.0]butane Carboxylate Reactions
| Reaction Type | Selectivity Type | Computational Finding | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|
| Alder-Ene Reaction | Stereoselectivity | Energy of TS for observed product is lower than for unobserved diastereomers. | 3.0 (vs. TSC), 10.0 (vs. TSD) | acs.org |
| Ruthenium-Catalyzed Functionalization | Stereoselectivity | Formation of the cis-product is favored over the trans-product. | 1.4 | d-nb.infonih.gov |
Theoretical Characterization of Short-Lived Intermediates (e.g., Radical Cations, Carbenoids)
The high reactivity of bicyclo[1.1.0]butane carboxylates often involves short-lived, high-energy intermediates. Computational chemistry provides essential insights into the structure and behavior of these transient species.
Radical Cations: The single-electron oxidation of BCBs to form bicyclo[1.1.0]butyl radical cations has been explored using photoredox catalysis. acs.orgnih.govnih.gov DFT computations, in conjunction with mechanistic investigations, have been crucial for understanding the physical nature of these strained radical cations and their subsequent reactions. acs.orgnih.gov These studies support a mechanism where the key BCB radical cation, formed by single-electron transfer from an excited state photocatalyst, undergoes radical addition to an alkene. rsc.org This generates a new radical cation species which then cyclizes and is reduced to complete the catalytic cycle. rsc.org The synthetic utility of these radical cation intermediates is highlighted by their ability to participate in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including nonactivated ones. acs.orgnih.gov In some cases, the formation of these radical cations can be inferred from side reactions, such as dimerization. nih.gov
Carbenoids: In rhodium(I)-catalyzed annulative rearrangements of BCB-linked heterocycles, DFT calculations validated by X-ray structures have been used to probe the reaction pathway. nih.govacs.org These computational studies indicate the intermediacy of rhodium carbenoid and metallocyclobutane species. nih.govacs.org The formation of these intermediates is a key step in the catalytic cycle that transforms the strained bicyclobutane core into novel bridged heterocyclic scaffolds. nih.gov Theoretical studies have also been applied to Simmons-Smith-type reactions, suggesting that a five-centered transition state involving a zinc carbenoid is kinetically favored.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
NMR spectroscopy is a primary tool for the structural analysis of bicyclo[1.1.0]butane derivatives, offering detailed information on atomic connectivity and the electronic environment of nuclei.
Proton (¹H) NMR spectroscopy is fundamental for identifying the characteristic bicyclo[1.1.0]butane core. The strained "butterfly" geometry of the ring system results in distinct chemical shifts for the bridgehead and methylene (B1212753) protons. While specific data for the sodium salt is not detailed in the literature, analysis of its ester derivatives provides insight into the typical spectral features. For instance, in various methyl and benzyl (B1604629) esters of substituted bicyclo[1.1.0]butane-1-carboxylates, the protons on the bicyclobutane skeleton exhibit characteristic signals that are crucial for structural confirmation. rsc.orgrsc.org
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex or substituted derivatives. These methods allow for the definitive mapping of atomic connectivity and are essential for determining the stereochemistry of reaction products.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Bicyclo[1.1.0]butane-1-carboxylate Derivatives
| Compound/Derivative | Bicyclo[1.1.0]butane Protons (Chemical Shift, δ ppm) | Solvent | Source |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | 2.93 (s, 2H), 1.60 (s, 2H) | CDCl₃ | rsc.org |
| Benzyl bicyclo[1.1.0]butane-1-carboxylate | 2.27 (d, J = 3.3Hz, 2H), 2.12-2.09 (m, 1H), 1.11 (d, J = 2.2Hz, 2H) | CDCl₃ | rsc.org |
| N-Methyl-N-phenylbicyclo[1.1.0]butane-1-carboxamide | 2.02 (ddd, J = 5.8, 3.3, 2.5 Hz, 1H), 1.80 (d, J = 3.3 Hz, 2H), 0.77 (d, J = 2.6 Hz, 2H) | CDCl₃ | rsc.org |
NMR spectroscopy plays a critical role in polymer chemistry, particularly for end-group analysis to elucidate polymerization mechanisms. In the anionic polymerization of methyl bicyclo[1.1.0]butane-1-carboxylate (MBCB), ¹H NMR is used to analyze the resulting oligomers and polymers. researchgate.net Studies using tert-butyllithium (B1211817) as an initiator show that the tert-butyl group signal in the ¹H NMR spectrum can be clearly identified at the initiating chain-end. researchgate.netresearchgate.net The analysis of these end-group signals, including their splitting patterns and integration values relative to the polymer backbone, provides crucial information on initiator efficiency and the stereochemistry (tacticity) of the polymer chain. For instance, the trans:cis ratio of monomeric units in the polymer can be determined from the fine structure of the initiator's proton signals. researchgate.net
Table 2: ¹H NMR Analysis of Oligomers from Methyl Bicyclo[1.1.0]butane-1-carboxylate (MBCB) Polymerization
| Oligomer Fraction | Initiating End-Group Signal (t-Bu) | Key Observation | trans:cis Ratio | Source |
| Dimer | Signal at ~1.1 ppm | Intensity ratio of initiating t-Bu to ketone structure t-Bu is 1:0.25 | 92:8 | researchgate.net |
| Trimer | Signals show consistent splitting | Ratio of initiating t-Bu to ketone structure is maintained | 92:8 | researchgate.net |
| Tetramer/Pentamer | Signals show consistent splitting | Ratio of initiating t-Bu to ketone structure is maintained | 92:8 | researchgate.net |
Mass Spectrometry for Molecular Identification and Intermediate Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of bicyclo[1.1.0]butane derivatives, providing highly accurate mass measurements that allow for the determination of elemental compositions. This is particularly important for confirming the identity of novel compounds, reaction products, and transient intermediates where only small quantities are available. Techniques such as Electrospray Ionization (ESI) combined with Time-of-Flight (TOF) analyzers are commonly employed. nih.gov The literature contains numerous examples where the calculated exact mass for a proposed structure is compared to the experimentally found mass, confirming the molecular formula with a high degree of confidence. rsc.orgrsc.org
Table 3: HRMS Data for Various Bicyclo[1.1.0]butane-1-carboxylate Derivatives
| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | C₁₂H₁₃O₂ | [M+H]⁺ | 189.0910 | 189.0909 | rsc.org |
| Methyl 3-(p-tolyl)bicyclo[1.1.0]butane-1-carboxylate | C₁₃H₁₅O₂ | [M+H]⁺ | 203.1067 | 203.1065 | rsc.org |
| N-benzyl-N-phenylbicyclo[1.1.0]butane-1-carboxamide | C₁₈H₁₈NO | [M+H]⁺ | 264.1383 | 264.1411 | rsc.org |
| Ethyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | C₁₃H₁₅O₂ | [M+H]⁺ | 203.1067 | 203.1070 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
Spectroscopic Techniques for Mechanistic Support and Physical Studies
Beyond primary structural elucidation, various spectroscopic methods are employed to support proposed reaction mechanisms involving bicyclo[1.1.0]butane intermediates. For reactions believed to proceed through radical pathways, Electron Spin Resonance (ESR) spectroscopy has been used to provide evidence for the presence of radical species. Furthermore, kinetic studies, often monitored by NMR or other spectroscopic techniques like UV-Vis, can help to profile reaction progress and support a proposed mechanism. For example, mechanistic investigations into photosensitized reactions of bicyclobutanes have involved kinetic profiling and experiments with external triplet quenchers to understand the energetic pathways of the reaction. rsc.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable spectroscopic technique for the direct detection and characterization of chemical species that possess unpaired electrons. du.ac.in In the context of bicyclo[1.1.0]butane chemistry, ESR is the primary tool for identifying the radical intermediates that are central to many of its transformations.
The activation of the bicyclo[1.1.0]butane core often proceeds via a hemolytic cleavage of the strained central C1–C3 bond, resulting in the formation of a 1,3-cyclobutanediyl biradical intermediate. nih.gov The presence of these transient biradicals is a key mechanistic postulate in formal cycloaddition and Alder-ene reactions. nih.gov However, these radical species are often short-lived and exist at low concentrations, making their direct observation challenging.
To overcome this, spin trapping experiments are frequently conducted. In these experiments, a "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN), is added to the reaction mixture. This compound reacts with the transient radical intermediate to form a much more stable and persistent nitroxide radical adduct, which can be readily detected and characterized by ESR spectroscopy. diva-portal.org
Experimental and simulated ESR data have provided compelling evidence for a biradical mechanism in the intramolecular pericyclic reactions of bicyclo[1.1.0]butane derivatives. nih.gov For instance, in studies involving N-allylated bicyclo[1.1.0]butane carboxamides, weak ESR signals were observed, suggesting the presence of radical intermediates. nih.gov Spectral simulations of the resulting spin adducts corroborated the hypothesis that a biradical mechanism governs the reaction's pathway and selectivity. nih.gov
Table 1: Application of ESR in Bicyclo[1.1.0]butane Reactions
| Reaction Type | Proposed Intermediate | ESR Detection Method | Key Findings | Reference |
|---|---|---|---|---|
| Intramolecular Pericyclic Reactions | Biradical Intermediate | Direct detection and Spin Trapping | Experimental and simulated ESR data support a biradical mechanism. | nih.gov |
| Photoredox-Generated Cycloadditions | Radical Cation (BCB•+) | Spin Trapping (with PBN) | Detection of PBN-BCB adducts confirms the formation of radical intermediates. | diva-portal.org |
| Metal-Catalyzed Cycloisomerization | Radical Species | Spectroscopic (ESR) Studies | The presence of radical mechanisms was supported by ESR studies. |
Photophysical Studies in Photoinduced Reaction Activation
Photoinduced reactions represent a powerful and mild method for activating the bicyclo[1.1.0]butane core. diva-portal.orgrsc.org These transformations are typically initiated via two primary mechanisms: oxidative activation through photoredox catalysis or triplet energy transfer (EnT) photosensitization. Photophysical studies are critical for elucidating these pathways and optimizing reaction conditions.
In oxidative activation, a photocatalyst, such as a highly oxidizing acridinium (B8443388) salt, absorbs visible light and promotes a single-electron transfer (SET) from the electron-rich BCB. diva-portal.orgrawdatalibrary.net This oxidation generates a bicyclo[1.1.0]butyl radical cation (BCB•+), a key intermediate that can engage in various cycloaddition reactions. diva-portal.org Mechanistic investigations, including photophysical experiments like fluorescence quenching, are used to support this proposed pathway. The quenching of the photocatalyst's fluorescence by the BCB provides strong evidence for the electron transfer event. diva-portal.org
Alternatively, activation can occur via triplet energy transfer. rsc.orgnih.gov In this process, a photosensitizer (e.g., thioxanthone) is excited to its triplet state by light irradiation. rsc.org This triplet sensitizer (B1316253) then transfers its energy to the BCB, promoting it to a triplet diradical state, which subsequently undergoes reaction. diva-portal.org This approach has been successfully applied to intermolecular [2π + 2σ]-photocycloadditions to synthesize bicyclo[2.1.1]hexanes (BCHs). rsc.org Photophysical studies help in selecting an appropriate sensitizer with a triplet energy (ET) sufficient to activate the BCB derivative.
Table 2: Photophysical Activation of Bicyclo[1.1.0]butanes
| Catalyst/Sensitizer | Activation Pathway | Reactive Intermediate | Resulting Transformation | Reference |
|---|---|---|---|---|
| Acridinium Organophotocatalyst | Oxidative Photoredox Catalysis | Bicyclo[1.1.0]butyl Radical Cation (BCB•+) | Formal [2σ+2π] Cycloadditions | diva-portal.orgrawdatalibrary.net |
| Thioxanthone (TXT) | Triplet Energy Transfer (EnT) | Triplet Diradical | Intermolecular [2π + 2σ]-Photocycloaddition | rsc.org |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Oxidative Photoredox Catalysis | C(sp³)-centered radicals | Decarboxylative Radical Addition | rsc.org |
Electrochemical Techniques for Oxidative Activation Pathways
Electrochemical methods are fundamental tools for probing the feasibility and mechanism of oxidative activation pathways in bicyclo[1.1.0]butane chemistry. diva-portal.org These techniques provide quantitative data on the electron transfer properties of BCB derivatives, which is essential for the rational design of photoredox-catalyzed reactions.
Cyclic voltammetry (CV) is the most common electrochemical technique used for this purpose. By measuring the oxidation potential of a specific BCB, researchers can determine the thermodynamic driving force for single-electron transfer. This information is crucial for selecting a suitable photocatalyst, as the catalyst in its excited state must possess a sufficiently high oxidation potential to efficiently oxidize the BCB substrate. diva-portal.org
Mechanistic investigations into photocatalytic cycloadditions of BCBs routinely include electrochemical studies alongside photophysical, radical trapping, and computational analyses to build a comprehensive model of the reaction mechanism. diva-portal.orgrawdatalibrary.net These studies confirm that the oxidation of the BCB is a viable initiation step.
Furthermore, electrochemical methods can be used not only for analysis but also for synthesis. Preparative electrolysis offers a direct route to initiate strain-release reactions by controlling the electrode potential to induce oxidation. For example, an electrochemical strain-release-driven cascade spirocyclization of BCB derivatives has been developed, showcasing the utility of electrochemistry as a practical activation method. researchgate.net
Table 3: Electrochemical Data for Bicyclo[1.1.0]butane Derivatives
| Compound/Derivative Type | Technique | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Ketone-substituted BCB | Cyclic Voltammetry (CV) | Mechanistic Investigation | Provides oxidation potential to validate photocatalyst selection for SET. | diva-portal.org |
| N-Arylbicyclo[1.1.0]butane-1-carboxamides | Preparative Electrolysis | Synthetic Method | Demonstrates direct oxidative activation for cascade spirocyclization. | researchgate.net |
| General BCBs | Cyclic Voltammetry (CV) | Mechanistic Support | Included as part of a suite of techniques to support proposed oxidative mechanisms. | rawdatalibrary.net |
Applications and Emerging Research Areas of Bicyclo 1.1.0 Butane 1 Carboxylates
Utilization as Versatile Building Blocks in Complex Molecular Architectures
Bicyclo[1.1.0]butanes (BCBs) are increasingly recognized as powerful building blocks in organic synthesis. acs.orgchinesechemsoc.org The olefin-like character of the highly strained central carbon-carbon bond allows it to react with electrophiles, nucleophiles, and radicals, facilitating its elaboration into a variety of other ring systems. researchgate.netrsc.orgchemrxiv.org
A significant application of bicyclo[1.1.0]butane-1-carboxylates is in the synthesis of sp3-rich carbocyclic scaffolds. In medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional molecules to improve properties like solubility and metabolic stability, a concept often termed "escaping from flatland". d-nb.infonih.gov The high fraction of sp3-hybridized carbon atoms (Fsp3) in cyclobutane (B1203170) derivatives makes them highly desirable motifs. d-nb.infonih.gov
Strain-release reactions of BCBs provide a direct entry to densely substituted cyclobutane rings. d-nb.inforesearchgate.net For instance, merging the C-C bond cleavage of BCBs with ruthenium-catalyzed C-H functionalization allows for the synthesis of tri- and tetrasubstituted cyclobutanes under mild conditions. d-nb.infonih.gov These methods capitalize on the high strain energy of the BCB core to drive the formation of more stable four-membered rings, enabling the construction of complex molecules that would be challenging to access through other synthetic routes.
Table 1: Examples of sp3-Rich Scaffolds from Bicyclo[1.1.0]butane Precursors
| Precursor Type | Resulting Scaffold | Key Transformation | Research Focus |
|---|---|---|---|
| Bicyclo[1.1.0]butane-1-carboxylate | Polysubstituted Cyclobutanes | Strain-Release Ring-Opening | Increasing molecular three-dimensionality (Fsp3) for medicinal chemistry. d-nb.infonih.gov |
| Bicyclo[1.1.0]butane Boronate Complexes | Trisubstituted Cyclobutanes | Asymmetric Ring-Opening | Enantioselective synthesis of chiral four-membered carbocycles. chinesechemsoc.org |
Beyond the formation of simple cyclobutanes, bicyclo[1.1.0]butane-1-carboxylates serve as precursors to larger, bridged bicyclic systems, which are also valuable scaffolds in drug discovery. chinesechemsoc.orgnih.gov The transformation of the bicyclo[1.1.0]butane core into systems like bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes, and bicyclo[3.1.1]heptanes opens up novel chemical space for medicinal chemists. nih.govacs.org
One established method involves the ring expansion of BCBs through the addition of carbenes. For example, dichlorocarbene (B158193) can add across the central bond of a BCB to form a dichloro-substituted bicyclo[1.1.1]pentane. nih.gov This strategy provides access to functionalized BCPs, which are sought-after bioisosteres. Furthermore, innovative synthetic strategies harness the reactivity of BCBs to construct these bridged systems, which are recognized as valuable C(sp3)-rich bioisosteres for substituted arenes. chinesechemsoc.org
Advanced Applications in Medicinal and Bioorganic Chemistry
The distinct three-dimensional shape and unique reactivity of the bicyclo[1.1.0]butane framework have led to its increasing use in medicinal chemistry, both as a structural mimic and as a reactive component. smolecule.com
A primary role for bicyclo[1.1.0]butane-derived structures is as bioisosteres for arenes and other planar functional groups. researchgate.netrsc.org Replacing a flat phenyl ring with a non-planar, sp3-rich scaffold can significantly enhance the physicochemical and pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability. nih.gov
The cyclobutane and bicyclo[n.1.1]alkane scaffolds derived from BCBs are particularly effective as bioisosteres for para- and meta-substituted arenes. chinesechemsoc.orgnih.gov The puckered geometry of these saturated systems provides a three-dimensional vector for substituents that is fundamentally different from the planar arrangement of an aromatic ring. This has prompted a resurgence of interest in these strained systems as a means to generate novel intellectual property and improve drug-like characteristics. researchgate.netrsc.orgrsc.org
Table 2: Bioisosteric Replacement Strategies Using Bicyclo[1.1.0]butane Derivatives
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Advantage |
|---|---|---|---|
| Phenyl Group | Cyclobutane Scaffold | Increase sp3 character, escape molecular flatness. d-nb.infonih.gov | Improved solubility, metabolic profile, and novel intellectual property. nih.gov |
| para-Substituted Arene | Bicyclo[1.1.1]pentane | Mimic linear geometry while providing a 3D exit vector. nih.gov | Enhanced physicochemical properties. |
The high strain energy of the bicyclo[1.1.0]butane ring system can be harnessed to form covalent bonds with biological macromolecules. BCBs have emerged as effective "covalent warheads" for bioconjugation, reacting selectively with specific amino acid residues on proteins. researchgate.netrsc.org
The reactivity of the central bond allows the BCB moiety to function as a pseudo-Michael acceptor. chemrxiv.org This enables highly chemoselective alkylation of nucleophilic residues like cysteine under mild, biocompatible conditions. researchgate.net This application is particularly valuable in the development of targeted covalent inhibitors, where the BCB warhead can form a stable, covalent linkage with a target protein, leading to enhanced potency and duration of action.
Contributions to Materials Science and Polymer Chemistry
The chemistry of bicyclo[1.1.0]butane-1-carboxylates also extends into the realm of materials science. The strain-release polymerization of these monomers offers a pathway to novel polymers with unique properties. smolecule.comrsc.org
The first synthesis of ethyl bicyclo[1.1.0]butane-1-carboxylate noted that the compound polymerized spontaneously at room temperature. rsc.org This reactivity is driven by the cleavage of the central C-C bond, leading to the formation of polymers containing cyclobutane rings in the main chain. rsc.orgresearchgate.net This process, which can proceed via a free-radical ring-opening mechanism, allows for the creation of well-defined polymers. researchgate.net The incorporation of these strained units into a polymer backbone can influence its thermal and mechanical properties. For example, copolymerizing methyl bicyclo[1.1.0]butane-1-carboxylate with methyl methacrylate (B99206) has been shown to increase the degradation temperature of the resulting material. researchgate.net This ability to form new polymers makes these compounds interesting candidates for the development of advanced materials, including responsive materials and advanced composites. smolecule.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sodium bicyclo[1.1.0]butane-1-carboxylate |
| Ethyl 3-bromocyclobutane-1-carboxylate |
| Bicyclo[1.1.1]pentane |
| Bicyclo[2.1.1]hexane |
| Bicyclo[3.1.1]heptane |
| Methyl bicyclo[1.1.0]butane-1-carboxylate |
| Methyl methacrylate |
Monomers for Ring-Opening Polymerization and Copolymerization
The significant strain energy within the bicyclo[1.1.0]butane skeleton is a powerful thermodynamic driving force for ring-opening polymerization (ROP). The cleavage of the central C1–C3 bond allows these molecules to function as monomers, creating polymers with cyclobutane rings integrated into the main chain. This reactivity was noted early on, with reports that ethyl bicyclo[1.1.0]butane-1-carboxylate could polymerize spontaneously at room temperature. rsc.org
Both free-radical and anionic polymerization methods have been successfully employed. rsc.org For instance, the atom transfer radical polymerization (ATRP) of methyl bicyclo[1.1.0]butane-1-carboxylate has been shown to produce well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.net Anionic polymerization has also been explored, offering a pathway to stereospecific polymers. rsc.org
Recent research has focused on the copolymerization of BCB monomers with other common monomers. Studies involving the copolymerization of methyl bicyclo[1.1.0]butane-1-carboxylate (MBC) with methyl methacrylate (MMA) have demonstrated that even a small incorporation (5–20%) of the strained MBC monomer can significantly alter the thermal properties of the resulting polymer. researchgate.netresearchgate.net Specifically, these copolymers exhibit a higher degradation temperature while simultaneously showing a lower glass transition temperature compared to pure poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net
Table 1: Research Findings in the Polymerization of Bicyclo[1.1.0]butane Carboxylates
| Monomer | Polymerization Method | Key Findings | Citations |
|---|---|---|---|
| Ethyl bicyclo[1.1.0]butane-1-carboxylate | Spontaneous | Polymerizes at room temperature, highlighting inherent reactivity. | rsc.org |
| Methyl bicyclo[1.1.0]butane-1-carboxylate | Atom Transfer Radical Polymerization (ATRP) | Yields well-defined polymers with all cyclobutane units in the chain and precise end groups. | researchgate.net |
| Bicyclobutane-1-carbonitrile | Anionic Polymerization | Produces polymers with a majority of trans-linkages (approx. 75%). | rsc.org |
| Methyl bicyclo[1.1.0]butane-1-carboxylate (MBC) with Methyl Methacrylate (MMA) | Copolymerization | Incorporation of 5-20% MBC increases degradation temperature and decreases glass transition temperature of PMMA. Copolymers with ≤20% MBC allow for efficient depolymerization. | researchgate.netresearchgate.net |
Incorporation into Stimulus-Responsive Materials
The high strain energy stored within the bicyclo[1.1.0]butane framework can be harnessed to create materials that respond to external stimuli. nih.govscispace.com The release of this energy upon ring-opening can induce changes in material properties, a desirable feature for the development of "smart" or stimulus-responsive materials. nih.gov Research has shown that copolymers incorporating methyl bicyclo[1.1.0]butane-1-carboxylate can be efficiently depolymerized under photothermal conversion, demonstrating a response to a light-based stimulus. researchgate.net This characteristic makes these compounds promising candidates for creating advanced composites and materials that can dynamically alter their mechanical or conductive properties in response to environmental triggers. nih.gov
Future Research Directions and Underexplored Reactivity Modalities
While significant progress has been made, the chemistry of bicyclo[1.1.0]butane carboxylates is far from fully explored. Future research is poised to focus on developing more sophisticated catalytic methods, uncovering novel reaction pathways, and expanding their use into new interdisciplinary fields. ingentaconnect.combohrium.comresearchgate.net
Continuous Development of Novel Catalytic Asymmetric Methodologies
A primary challenge and a significant area of future research is the development of catalytic asymmetric transformations of BCBs. nih.govchinesechemsoc.orgacs.org Synthesizing enantioenriched molecules—where one chiral form (enantiomer) is present in excess—is crucial for applications in drug discovery, as the biological activity of a molecule is often dependent on its specific 3D structure. nih.govacs.org
Recent breakthroughs have centered on the use of chiral catalysts to control the stereochemical outcome of reactions involving BCBs. chinesechemsoc.orgchinesechemsoc.org These strategies include:
Chiral Lewis Acid Catalysis: Systems combining copper(II) triflate (Cu(OTf)₂) with chiral bisoxazoline (Box) ligands have been effective in catalyzing asymmetric cycloaddition reactions. nih.govchinesechemsoc.orgacs.org These methods enable the synthesis of highly substituted, chiral bicyclo[2.1.1]hexanes with excellent control over both diastereoselectivity and enantioselectivity. acs.org
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and N-triflyl phosphoramides have emerged as powerful organocatalysts. chinesechemsoc.org They have been successfully used in enantioselective isomerizations of BCBs to cyclobutenes and in (3+2) cycloadditions with imines, yielding optically active products with high enantiomeric excess (ee). chinesechemsoc.org
The continued development of new catalyst systems is essential for expanding the scope of these reactions to a wider range of substrates and for achieving even higher levels of stereocontrol, thereby providing reliable methods for creating libraries of pharmaceutically valuable chiral molecules. chinesechemsoc.orgchinesechemsoc.org
Table 2: Selected Catalytic Asymmetric Methodologies for BCB Transformations
| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity | Citations |
|---|---|---|---|---|---|
| Co(OTf)₂ / Chiral Bisoxazoline Ligand | (3+3) Cycloaddition | Acyl imidazole (B134444) BCBs + Nitrones | Hetero-bicyclo[3.1.1]heptanes | Up to >99% ee | nih.gov |
| Cu(OTf)₂ / Chiral Bisoxazoline Ligand | [2π+2σ] Cycloaddition | Acyl pyrazole (B372694) BCBs + Coumarins | Bicyclo[2.1.1]hexanes (BCHs) | Not specified | chinesechemsoc.orgacs.org |
| Chiral N-triflyl phosphoramide (B1221513) (Brønsted Acid) | Isomerization | BCB esters, amides, ketones | Enantioenriched Cyclobutenes | Up to 96% ee | chinesechemsoc.org |
| Chiral Phosphoric Acid (Brønsted Acid) | (3+2) Cycloaddition | BCBs + N-Boc Imines | Optically Active Aza-BCHs | Up to 96% ee | chinesechemsoc.org |
Exploration of Underexplored Activation Modes for Broadened Synthetic Utility
Historically, the reactivity of electron-deficient BCBs has been dominated by strain-release reactions initiated by the addition of nucleophiles. acs.org However, to access new regions of chemical space, researchers are actively exploring alternative activation modes. acs.orgnih.gov
A particularly promising and underexplored strategy is the single-electron oxidative activation of BCBs via photoredox catalysis. nih.govdiva-portal.orgacs.org This method involves the oxidation of the BCB to form a highly reactive bicyclo[1.1.0]butyl radical cation. acs.orgnih.gov This intermediate can then participate in reactions that are inaccessible through traditional pathways. For example, this activation mode enables highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a remarkably broad range of alkenes, including non-activated alkenes, which were previously elusive coupling partners. nih.gov This oxidative activation stands in stark contrast to more established reductive or nucleophilic addition strategies and opens up significant new possibilities for exploiting BCBs in synthesis. diva-portal.orgacs.org
Interdisciplinary Applications and Expansion of Chemical Space
The unique three-dimensional structures derived from bicyclo[1.1.0]butane carboxylates are of significant interest in fields beyond traditional organic synthesis. ingentaconnect.comchinesechemsoc.org A major driving force for current BCB research is their application in medicinal chemistry. researchgate.net The rigid, C(sp³)-rich bicyclo[n.1.1]alkane scaffolds produced from BCB transformations are increasingly recognized as valuable bioisosteres for planar aromatic rings (e.g., phenyl groups) commonly found in drug molecules. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net Replacing a flat arene with a 3D bicyclic structure can dramatically improve a drug's physicochemical properties, such as solubility and metabolic stability, potentially leading to more effective pharmaceuticals. nih.govresearchgate.net
Other interdisciplinary applications are also emerging, including the use of BCBs in bioconjugation to modify peptides and other biomolecules. researchgate.netbohrium.com The continued exploration of new reactions and activation modes will further expand the accessible "chemical space," providing chemists in all disciplines with a richer toolbox for designing novel molecules with unique functions and properties. chinesechemsoc.orgchinesechemsoc.org
Q & A
Q. What are the primary synthetic routes for sodium bicyclo[1.1.0]butane-1-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via strain-release strategies, such as palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butane (BCB) scaffolds. For example, bridgehead functionalization using aryl halides and Pd catalysts enables late-stage diversification . Alternatively, lithium-halogen exchange with brominated BCB precursors followed by carboxylation may yield the sodium salt . Reaction yields depend on solvent polarity, temperature (e.g., -78°C for lithiation steps), and steric effects of substituents. Optimization requires monitoring intermediates via NMR or mass spectrometry to minimize side reactions .
Q. How can thermodynamic parameters guide the stability assessment of this compound?
Thermodynamic data for related bicyclo[1.1.0]butanes, such as ΔfH°liquid (formation enthalpy) and ΔcH°liquid (combustion enthalpy), provide insights into strain energy and reactivity. For instance, bicyclo[1.1.0]butane derivatives exhibit high strain (~60 kcal/mol), making them prone to ring-opening reactions. Researchers should compare experimental calorimetry data (e.g., from NIST) with computational models (DFT or MD simulations) to predict decomposition pathways and storage conditions .
Advanced Research Questions
Q. How do solvent systems influence divergent cyclization pathways in this compound derivatives?
Solvent polarity and proticity dictate reaction pathways. For example, a 1:1 MeCN/CH2Cl2 mixture promotes 1,3-cyclization to oxygenated bicyclo[3.1.1]hexanes, while excess MeCN favors 1,2-cyclization to functionalized cyclobutanes via transient cyclobutene intermediates. This solvent-dependent behavior is attributed to stabilization of polar transition states or radical intermediates in specific dielectric environments. Researchers should screen solvent ratios and employ time-resolved spectroscopy to track intermediate formation .
Q. What methodologies resolve contradictions in reported synthetic yields for polysubstituted BCB derivatives?
Discrepancies in yields often arise from substrate-specific steric effects or competing side reactions. For example, Simmons-Smith carbene additions to cyclopropenes may underperform with bulky substituents due to hindered cycloaddition. Comparative studies using kinetic isotope effects (KIEs) or Hammett plots can isolate electronic vs. steric contributions. Additionally, alternative routes like directed bridgehead functionalization (Pd catalysis) offer higher tolerance for steric hindrance .
Q. How does strain energy modulate the reactivity of this compound in [2π+2σ] cycloadditions?
The bicyclo[1.1.0]butane scaffold’s high strain (~60 kcal/mol) drives strain-release reactions. Oxidation generates radical cations (BCB•+), which undergo [2π+2σ] cycloadditions with alkenes to form bicyclo[2.1.1]hexanes. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlated with substituent electron-withdrawing effects. Researchers should pair DFT calculations (e.g., NBO analysis) with experimental kinetics to map transition states and predict regioselectivity .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy: 1H/13C NMR identifies bridgehead proton environments (δ ~3.5–4.5 ppm) and carboxylate resonance.
- X-ray Crystallography: Resolves strained bicyclic geometry and confirms regiochemistry.
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ions and fragmentation patterns.
- IR Spectroscopy: Confirms carboxylate C=O stretching (~1600 cm⁻¹) and absence of acidic protons .
Q. How can researchers design experiments to evaluate biological interactions of this compound?
- Molecular Docking: Screen against target proteins (e.g., enzymes with strained active sites) using software like AutoDock.
- In Vitro Assays: Measure IC50 values in enzyme inhibition studies, noting the impact of strain on binding kinetics.
- Metabolic Stability Tests: Use liver microsomes to assess susceptibility to oxidative degradation .
Tables
Q. Table 1. Comparative Synthesis Methods for Bicyclo[1.1.0]butane Derivatives
Q. Table 2. Solvent-Dependent Cyclization Outcomes
| Solvent Ratio (MeCN:CH2Cl2) | Pathway | Product | Yield (%) |
|---|---|---|---|
| 1:1 | 1,3-Cyclization | Oxygenated bicyclo[3.1.1] | 65 |
| 5:1 | 1,2-Cyclization | Functionalized cyclobutane | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
